(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
Overview
Description
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry. Its unique structure, featuring an ethoxy group and a pentanoyl moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process starting from an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . Another method involves the use of enantioselective catalytic reactions to introduce the chiral centers with high stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid has several scientific research applications:
Biology: This compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include enzyme catalysis, where the compound either enhances or inhibits the enzyme’s activity .
Comparison with Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: Another chiral amino acid derivative with similar structural features.
(S)-2-Amino-4-methylpentanoic acid: Shares the chiral center and amino group but differs in the side chain structure.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAVXHAOCLQBF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434230 | |
Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82834-12-6 | |
Record name | N-[(1S)-1-Carboxyethyl]-L-norvaline 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82834-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid in the synthesis of Perindopril erbumine?
A1: this compound serves as a crucial intermediate in the synthesis of Perindopril erbumine [, ]. This compound, also known as N-[(S)-1-carbethoxy-1-butyl]-(S)-alanine, reacts with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid through a condensation reaction, followed by catalytic hydrogenation and salification, to yield the final pharmaceutical product, Perindopril erbumine. The stereochemistry of this intermediate is critical as it directly influences the stereochemistry of the final product, which is essential for its pharmaceutical activity.
Q2: The research mentions improvements in the synthesis process of Perindopril. How do these improvements relate to the use of this compound?
A2: The research highlights process optimizations that enhance the efficiency of Perindopril synthesis [, ]. While the papers don't explicitly detail modifications to the steps involving this compound, it's plausible that the overall process improvements indirectly benefit its utilization. For instance, a more efficient condensation reaction or optimized catalytic hydrogenation could lead to higher yields and purity of Perindopril erbumine while potentially reducing the amount of this compound required. This highlights the interconnected nature of synthetic steps and the impact of overall process improvements on intermediate usage.
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